molecular formula C4H10ClNO2S B153576 Thiomorpholine 1,1-dioxide hydrochloride CAS No. 59801-62-6

Thiomorpholine 1,1-dioxide hydrochloride

Cat. No. B153576
CAS RN: 59801-62-6
M. Wt: 171.65 g/mol
InChI Key: UOMTVKMKHZMFMQ-UHFFFAOYSA-N
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Description

Thiomorpholine 1,1-dioxide hydrochloride (TMDH) is an important organic compound used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses and can be used as a catalyst in chemical reactions. TMDH is a white crystalline solid with a melting point of 113-115 °C and is soluble in water and organic solvents. This compound has a variety of biochemical and physiological effects, which makes it a useful tool for researchers.

Scientific Research Applications

Medicinal Chemistry Building Blocks

Thiomorpholine and its dioxide form, specifically Thiomorpholine 1,1-dioxide hydrochloride, are significant in medicinal chemistry as building blocks. Novel bridged bicyclic thiomorpholines, including this compound, show promising biological profiles and have been synthesized from cost-effective materials using straightforward chemistry (Walker & Rogier, 2013).

Catalyst in Synthesis Processes

Boric Acid / Glycerol has been used as an efficient catalyst for the synthesis of Thiomorpholine 1,1-dioxides. This process, utilizing this compound, is characterized by its simplicity, environmental friendliness, and high yields (Halimehjnai et al., 2013).

Antimicrobial Applications

This compound has been used in the synthesis of compounds with antimicrobial activity. These compounds are designed to increase microbial intracellular concentration and reduce microbial resistance, showing promising results in antimicrobial evaluations (Kardile & Kalyane, 2010).

Enantioselective Synthesis

Research has been conducted on the enantioselective synthesis of C2-functionalized thiomorpholines and thiomorpholine 1,1-dioxides, which are crucial in drug discovery programs. This includes methods for synthesizing 2-substituted thiomorpholines and their oxidized congeners (Reed & Lindsley, 2019).

Continuous Manufacturing Approach

This compound has been used in the continuous manufacturing of intermediates for drug synthesis, such as in the preparation of HIV Maturation Inhibitor BMS-955176. This approach has demonstrated increased safety and efficiency in the manufacturing process (Strotman et al., 2018).

Photochemical Thiol–Ene/Cyclization Sequence

A novel continuous flow generation process of thiomorpholine has been developed, with the key step involving the photochemical thiol–ene reaction, a method that can be applied to this compound (Steiner et al., 2022).

Safety and Hazards

Thiomorpholine 1,1-dioxide hydrochloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

properties

IUPAC Name

1,4-thiazinane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMTVKMKHZMFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489121
Record name 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59801-62-6
Record name 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiomorpholine 1,1-dioxide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloroethyl chloroformate (0.72 ml, 6.7 mmol) was added dropwise to a solution of 4-methylthiomorpholine-1,1-dioxide (11.0 g, 6.7 mmol) in toluene (10 ml) at 0° C. under N2. After 10 min, the reaction was warmed and maintained at reflux for 2 h. On cooling, the reaction mixture was evaporated, partitioned between EtOAc and H2O, the organic layer separated and washed sequentially with dilute HCl and saturated brine, the organic layer dried over Na2SO4 and evaporated. The residue was taken up in MeOH (10 ml) and heated at reflux for 2 h, after which time the reaction mixture was evaporated and triturated with EtOAc to afford the subtitle compound (415 mg, 36%) as a solid. Rf 0.34 (CH2Cl2/MeOH/0.88NH3 90/10/1, v/v). MS m/z 136 (MH+).
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods II

Procedure details

2-Chioroethyl chloroformate (0.72 ml, 6.7 mmol) was added dropwise to a solution of 4-methylthiomorpholine-1,1-dioxide (1.0 g, 6.7 mmol) in toluene (10 ml) at 0C. under N2. After 10 min, the reaction was warmed and maintained at reflux for 2 h. On cooling, the reaction mixture was evaporated, partitioned between EtOAc and H2O, the organic layer separated and washed sequentially with dilute HCl and saturated brine, the organic layer dried over Na2SO4 and evaporated. The residue was taken up in MeOH (10 ml) and heated at reflux for 2 h, after which time the reaction mixture was evaporated and triturated with EtOAc to afford the subtitle compound (415 mg, 36%) as a solid. Rf 0.34 (CH2Cl2 /MeOH/0.88NH3 90/10/1, v/v). MS m/z 136 (MH+).
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods III

Procedure details

tert-Butyl 1,1-dioxothiomorpholine-4-carboxylate (2.03 g, 8.63 mmol) was dissolved in a mixture of hydrochloric acid-methanol 10 (20 ml) and tetrahydrofuran (20 ml); hydrochloric acid (4.0 ml) was added thereto during stirring at room temperature; and the reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated; methanol (20 ml), tetrahydrofuran (20 ml) and hydrochloric acid (4.0 ml) were added to the obtained crystals. Furthermore, water (10 ml) was added to this solution to perfectly dissolve the crystals; and this solution was stirred at room temperature for 1 hour. The solvent was concentrated under reduced pressure; and the obtained crystals were suspended in methanol, filtered off, washed with methanol, and dried under aeration to yield the title compound as colorless crystals (1.49 g, 8.65 mmol, quantitative).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 2
Thiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 3
Thiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 4
Thiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 5
Thiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 6
Thiomorpholine 1,1-dioxide hydrochloride

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